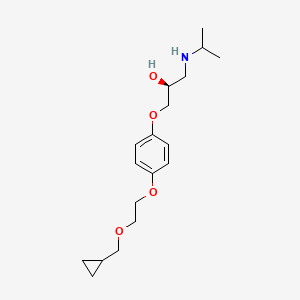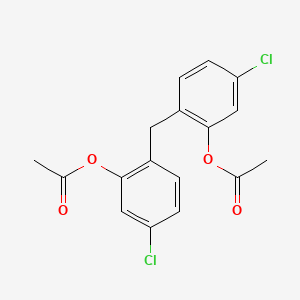
Methanediylbis-5-chlorobenzene-2,1-diyl diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of NSC 3869 typically involves the esterification of 2,4-dichlorobenzoic acid with 2,4-dichlorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride, which facilitates the formation of the ester bond. The reaction conditions often include refluxing the reactants in an inert solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of NSC 3869 follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently .
化学反应分析
Types of Reactions
NSC 3869 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: Halogen atoms in NSC 3869 can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction can produce less chlorinated phenols .
科学研究应用
NSC 3869 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studies utilize NSC 3869 to investigate its effects on various biological pathways and its potential as a biochemical tool.
Medicine: Research explores its potential therapeutic applications, particularly in the development of new drugs.
作用机制
The mechanism of action of NSC 3869 involves its interaction with specific molecular targets, leading to the modulation of various biochemical pathways. It can inhibit certain enzymes or receptors, thereby affecting cellular
属性
CAS 编号 |
5349-89-3 |
|---|---|
分子式 |
C17H14Cl2O4 |
分子量 |
353.2 g/mol |
IUPAC 名称 |
[2-[(2-acetyloxy-4-chlorophenyl)methyl]-5-chlorophenyl] acetate |
InChI |
InChI=1S/C17H14Cl2O4/c1-10(20)22-16-8-14(18)5-3-12(16)7-13-4-6-15(19)9-17(13)23-11(2)21/h3-6,8-9H,7H2,1-2H3 |
InChI 键 |
KUWRVUHDRLGHNQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=C(C=CC(=C1)Cl)CC2=C(C=C(C=C2)Cl)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


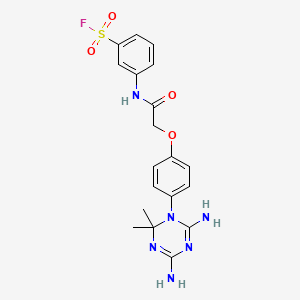
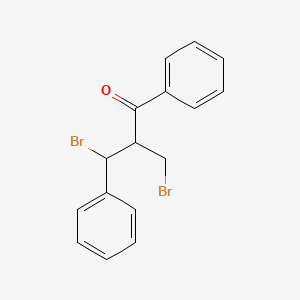
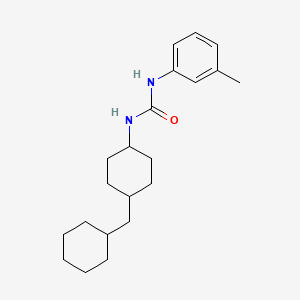
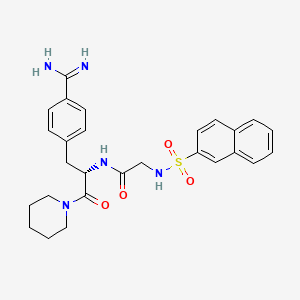
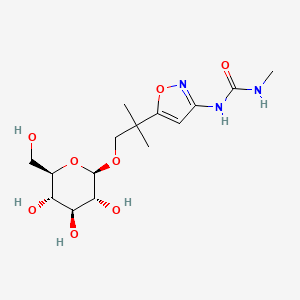
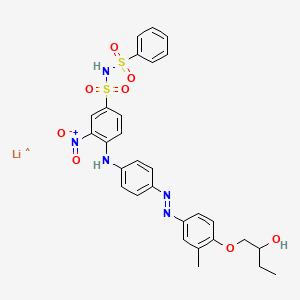
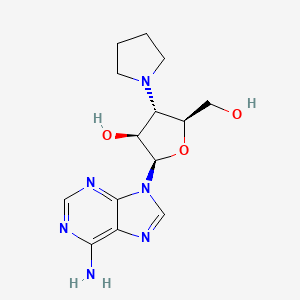
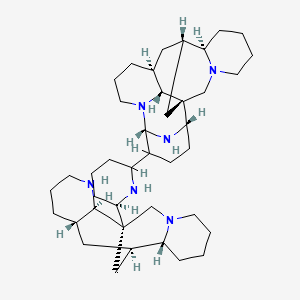
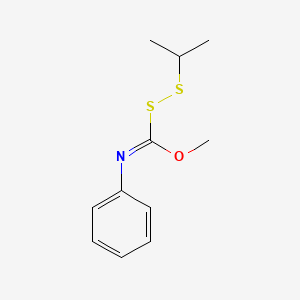
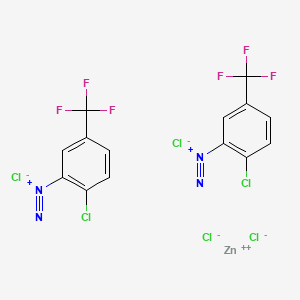

![6,8,10-trioxatetracyclo[7.3.0.03,7.04,12]dodecane-5,11-dione](/img/structure/B12789627.png)
